molecular formula C21H24N4O3S B4178310 2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide

2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B4178310
M. Wt: 412.5 g/mol
InChI Key: SQACSMWDQUTHBO-UHFFFAOYSA-N
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Description

2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a methoxyphenyl group, and a carbonothioyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the addition of the carbonothioyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and molecules with methoxyphenyl or carbonothioyl groups. Examples include:

  • 1-(2-methoxyphenyl)piperazine
  • N-(3-methylphenyl)acetamide

Uniqueness

What sets 2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide , also known by its CAS number 1008711-22-5 , is a complex organic molecule characterized by its unique structural features, including a piperazine core and thioamide functionality. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The molecular formula of this compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure integrates multiple functional groups that contribute to its biological activities.

Anticancer Properties

Research has indicated that derivatives of piperazine compounds often exhibit significant anticancer activities. A study highlighted that similar piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The specific mechanism may involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Activity

Compounds containing thioamide functionalities have been reported to possess antimicrobial properties. In vitro studies have shown that related thioamide compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Neuroprotective Effects

The piperazine moiety is known for its neuroprotective properties. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity. This activity is potentially mediated through the modulation of neurotransmitter systems and reduction of reactive oxygen species (ROS) levels in neuronal tissues .

Understanding the mechanism of action for this compound involves exploring its interaction with biological targets:

  • Target Binding : Studies suggest that the compound may bind to specific receptors or enzymes, influencing their activity. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.
  • Signal Transduction Pathways : The compound's influence on pathways such as MAPK/ERK and PI3K/Akt could explain its anticancer and neuroprotective effects.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Anticancer Study : A derivative with a similar piperazine structure demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the micromolar range. The study attributed this effect to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Evaluation : Another study evaluated a thioamide derivative against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µg/mL, suggesting potential for development into an antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
N-(4-methylbenzenesulfonyl)-acetamideStructureSulfonamide group enhances enzyme inhibition
N-(benzodioxan)-piperazine derivativesStructureExhibits similar biological activities
4-Methoxyphenyl-thiourea derivativesStructureKnown for antimicrobial properties

This table illustrates how the unique combination of functional groups in This compound may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-[1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-14-6-5-7-15(12-14)23-19(26)13-17-20(27)22-10-11-25(17)21(29)24-16-8-3-4-9-18(16)28-2/h3-9,12,17H,10-11,13H2,1-2H3,(H,22,27)(H,23,26)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQACSMWDQUTHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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